Carbidopa ethyl

Vue d'ensemble

Description

Carbidopa is a medication used in the management and treatment of Parkinson’s disease . It belongs to the decarboxylase inhibitor class of drugs . Carbidopa is indicated for combination use with levodopa (L-dopa) for the treatment of motor symptoms encountered in Parkinson’s disease (PD), post-encephalitic parkinsonism, and parkinsonism symptoms resulting from intoxication by carbon monoxide or manganese .

Synthesis Analysis

A stereoselective synthesis of L-carbidopa in seven steps and 50% overall yield from commercial compounds is described . The key step involves a highly enantioselective α-amination reaction of an acyclic β-ketoester with di-tert-butyl azodicarboxylate induced by europium and (R, R)-diphenyl-pybox .

Molecular Structure Analysis

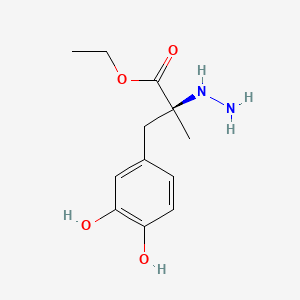

Carbidopa has a molecular formula of C10H14N2O4 . Its molecular weight is 226.23 g/mol . The IUPAC name for Carbidopa is (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid .

Chemical Reactions Analysis

Carbidopa has been reported to undergo a selective condensation reaction with the hydrazine group from carbidopa and the formyl functional group of vanillin, a natural flavoring agent, in acidified alcoholic solution . This reaction forms 4-hydroxy-3-methoxybenzaldazine (HMOB) .

Physical And Chemical Properties Analysis

Carbidopa Ethyl Ester has a molecular formula of C12H18N2O4 . Its molecular weight is 254.28 g/mol .

Applications De Recherche Scientifique

Parkinson’s Disease Treatment

Carbidopa Ethyl is commonly used in the treatment of Parkinson’s disease. It is often combined with Levodopa in a fixed-dose combination (FDC) to treat the disease . The FDC is loaded in a fast-dissolving polyvinylpyrrolidone (PVP) shell and an insoluble but swellable Eudragit® RLPO core . This combination has potential applications in reducing the required dosing frequency for Parkinson’s disease patients .

Fabrication of Electrospun Fibers

Carbidopa Ethyl is used in the fabrication of electrospun fibers. These fibers have potential applications in the treatment of Parkinson’s disease . The fibers comprise a fixed dose combination (FDC) containing the active ingredients levodopa and carbidopa .

Myopia Treatment

Research has shown that coadministration with Carbidopa enhances the antimyopic effects of Levodopa in chickens . Topical application was found to be more effective than systemic administration . This suggests that Carbidopa Ethyl could potentially be used in the treatment of human myopia .

T Cell Activation Inhibition

Carbidopa Ethyl has been shown to strongly inhibit T cell activation in vitro and in vivo . This suggests potential applications in the treatment of diseases involving overactive T cells .

Treatment of Autoimmune Diseases

Carbidopa Ethyl has been found to mitigate experimental autoimmune encephalitis (EAE) and collagen-induced arthritis in animal models . This suggests potential applications in the treatment of autoimmune diseases .

Enhanced Bioavailability of Levodopa

The presence of Carbidopa increases the bioavailability of Levodopa within the eye, enhancing its antimyopic effects . This suggests potential applications in enhancing the effectiveness of Levodopa-based treatments .

Mécanisme D'action

Target of Action

Carbidopa ethyl primarily targets the enzyme aromatic amino acid decarboxylase (DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

Carbidopa ethyl, as a potent inhibitor of DDC, prevents the peripheral metabolism of levodopa . This action is significant because levodopa can cross the blood-brain barrier, while dopamine cannot . Therefore, the administration of carbidopa ethyl is essential to prevent the transformation of external levodopa to dopamine before reaching the main action site in the brain .

Biochemical Pathways

The inhibition of DDC by carbidopa ethyl affects the biochemical pathways involved in the conversion of L-tryptophan to serotonin and L-DOPA to dopamine . By inhibiting DDC, carbidopa ethyl reduces the peripheral conversion of levodopa to dopamine, thereby increasing the amount of levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain .

Pharmacokinetics

The pharmacokinetic properties of carbidopa ethyl are characterized by its ability to inhibit DDC without crossing the blood-brain barrier . This allows for a greater proportion of administered levodopa to reach the brain for central nervous system effect, instead of being peripherally metabolized into substances unable to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of carbidopa ethyl’s action primarily involve the inhibition of T cell activation . In addition to blocking the peripheral conversion of levodopa, carbidopa ethyl may inhibit T cell responses in individuals with Parkinson’s disease . This suggests a potential therapeutic use of carbidopa ethyl in the suppression of T cell-mediated pathologies .

Action Environment

The action, efficacy, and stability of carbidopa ethyl can be influenced by various environmental factors. For instance, Parkinson’s disease may be influenced by demographical factors, environmental factors, and exposure to some neurotoxins which target the substantia nigra neurons

Safety and Hazards

Carbidopa may cause serious eye irritation . It is recommended to wash hands after use, avoid eating, drinking, and smoking in work areas, and remove contaminated clothing and protective equipment before entering eating areas . Carbidopa may also cause people to suddenly fall asleep without any prior warning, or prior feeling of drowsiness .

Propriétés

IUPAC Name |

ethyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-3-18-11(17)12(2,14-13)7-8-4-5-9(15)10(16)6-8/h4-6,14-16H,3,7,13H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOMTNVXXPNCD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1458640-32-8 | |

| Record name | Carbidopa ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1458640328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBIDOPA ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4GVM60UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)